molecular formula C14H19NO4 B2980479 N,N-diethyl-2-(4-formyl-2-methoxyphenoxy)acetamide CAS No. 4624-41-3

N,N-diethyl-2-(4-formyl-2-methoxyphenoxy)acetamide

Cat. No.: B2980479
CAS No.: 4624-41-3
M. Wt: 265.309
InChI Key: BGIJJLSDXQBYJQ-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(4-formyl-2-methoxyphenoxy)acetamide is an acetamide derivative characterized by a formyl group at the para position and a methoxy group at the ortho position on the phenoxy moiety. This compound’s structure suggests utility as a synthetic intermediate, particularly for derivatization via its aldehyde group, which can undergo condensation or nucleophilic addition reactions .

Properties

IUPAC Name

N,N-diethyl-2-(4-formyl-2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-4-15(5-2)14(17)10-19-12-7-6-11(9-16)8-13(12)18-3/h6-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIJJLSDXQBYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)COC1=C(C=C(C=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(4-formyl-2-methoxyphenoxy)acetamide typically involves the reaction of 4-formyl-2-methoxyphenol with N,N-diethylacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(4-formyl-2-methoxyphenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

Scientific Research Applications

N,N-diethyl-2-(4-formyl-2-methoxyphenoxy)acetamide is a chemical compound with the molecular formula C14H19NO4 and a molecular weight of 265.30 g/mol . It is also known by other names, including this compound, 4624-41-3, MFCD01459890, SMR000194268, and CBMicro_046507 .

Chemical Structure and Identifiers

The compound has the following identifiers :

  • IUPAC Name: N, N-diethyl-2-(4-formyl-2-methoxyphenoxy)acetamide
  • InChI: InChI=1S/C14H19NO4/c1-4-15(5-2)14(17)10-19-12-7-6-11(9-16)8-13(12)18-3/h6-9H,4-5,10H2,1-3H3
  • InChIKey: BGIJJLSDXQBYJQ-UHFFFAOYSA-N
  • SMILES: CCN(CC)C(=O)COC1=C(C=C(C=C1)C=O)OC

Potential Applications

While the provided search results do not offer specific applications for this compound, the presence of formyl, methoxy, and acetamide functional groups suggests potential uses in various scientific research areas:

  • Pharmaceutical Chemistry: It could be a building block in synthesizing more complex molecules with potential biological activity. The formyl group can be used for further derivatization or as a point of attachment to other molecules .
  • Agrochemical Research: Similar compounds might be investigated for their potential as pesticides, herbicides, or fungicides .
  • Materials Science: The compound could be used in developing new materials with specific properties .
  • Analytical Chemistry: It may serve as a reference standard in analytical chemistry for identifying and quantifying similar compounds .

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(4-formyl-2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen

  • N,N-Diethyl-2-[2-methoxy-4-(2-propen-1-yl)phenoxy]acetamide (CAS 305-13-5): Replaces the formyl group with a propenyl group, increasing hydrophobicity. The propenyl group may participate in electrophilic additions, unlike the formyl group’s aldehyde reactivity. Molecular weight: 277.36 g/mol (C₁₆H₂₃NO₃) .
  • N-Ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide (CAS 742116-67-2): Features a monoethyl group on the acetamide nitrogen, reducing steric hindrance compared to diethyl substituents. Molecular weight: 237.25 g/mol (C₁₂H₁₅NO₄) .
  • 2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (CAS 247592-74-1): Incorporates a 4-nitrophenyl group, introducing strong electron-withdrawing effects. The nitro group enhances reactivity in electrophilic aromatic substitution but reduces solubility in polar solvents. Molecular weight: Not explicitly stated, but estimated at ~328.3 g/mol (C₁₆H₁₃N₂O₆) .

Phenoxy Ring Modifications

  • N-(3-Chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide (CAS 553674-60-5): Substitutes the methoxy group with a chloro-methylphenyl group, increasing halogen-mediated interactions (e.g., in receptor binding). Molecular weight: ~317.77 g/mol (C₁₇H₁₅ClNO₃) .
  • N,N-Diethyl-2-(5-ethyl-4-propionylfuran-2-yl)acetamide: Replaces the phenoxy moiety with a furan ring, altering aromaticity and electronic properties. The propionyl group introduces ketone reactivity, differing from the formyl group’s aldehyde chemistry .

Physicochemical Properties and Reactivity

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights
Target Compound C₁₄H₁₉NO₄ (est.) ~265.3 Formyl, methoxy, diethylamide Aldehyde condensation, nucleophilic addition
CAS 305-13-5 C₁₆H₂₃NO₃ 277.36 Propenyl, methoxy, diethylamide Electrophilic addition (propenyl)
CAS 247592-74-1 C₁₆H₁₃N₂O₆ ~328.3 Nitrophenyl, formyl, methoxy Electrophilic aromatic substitution
CAS 742116-67-2 C₁₂H₁₅NO₄ 237.25 Formyl, methoxy, ethylamide Reduced steric effects
  • Lipophilicity : Diethyl groups (target compound) enhance lipid solubility compared to nitrophenyl (CAS 247592-74-1) or ethyl (CAS 742116-67-2) substituents.
  • Stability : The formyl group in the target compound may render it susceptible to oxidation, whereas propenyl (CAS 305-13-5) or nitro (CAS 247592-74-1) groups offer alternative stability profiles .

Biological Activity

N,N-Diethyl-2-(4-formyl-2-methoxyphenoxy)acetamide is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C13_{13}H17_{17}NO3_3, with a molecular weight of approximately 235.28 g/mol. Its structure includes a diethyl group, a formyl group, and a methoxy-substituted phenoxy moiety, which contribute to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several factors:

  • Covalent Binding : The formyl group can form covalent bonds with nucleophilic sites on proteins, modulating their activity.
  • Hydrogen Bonding : The methoxy group may participate in hydrogen bonding and hydrophobic interactions, influencing binding affinity and specificity towards biological targets.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits notable antimicrobial properties . The compound has shown effectiveness against various bacterial strains, making it a candidate for further investigation in drug development .

Enzyme Interaction Studies

Research indicates that the compound is employed in studies of enzyme interactions and protein-ligand binding. Its ability to engage with specific molecular targets suggests potential therapeutic applications .

In Vivo Evaluations

Recent investigations have explored the compound's efficacy in vivo. For instance, studies indicated that derivatives of similar acetamides showed promising results against gram-positive bacteria, highlighting the potential for this compound to exhibit similar or enhanced activity .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis has been conducted to understand how modifications in the chemical structure affect biological activity. For example, compounds with additional methoxy groups demonstrated increased antimicrobial activity compared to those lacking such modifications .

Compound NameStructure FeaturesBiological Activity
This compoundFormyl and methoxy groupsAntimicrobial potential
N,N-Diethyl-2-(4-hydroxyphenoxy)acetamideHydroxy group instead of formylVarying biological activities
N,N-Diethyl-2-(4-propionylphenoxy)acetamidePropionyl group instead of formylDifferent reactivity profile

Q & A

Basic Research Questions

Q. What established synthetic routes are available for N,N-diethyl-2-(4-formyl-2-methoxyphenoxy)acetamide, and what parameters critically influence reaction yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols. For example, alkylation of 4-formyl-2-methoxyphenol with chloroacetyl chloride forms the intermediate phenoxyacetamide, followed by diethylamine substitution. Key parameters include:

  • Solvent choice (DMF or acetone for polar aprotic conditions) .
  • Temperature control (room temperature for nucleophilic substitution) .
  • Use of bases like potassium carbonate to deprotonate phenolic hydroxyl groups .
  • Reaction monitoring via TLC to optimize intermediate formation .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1667 cm⁻¹ for the acetamide moiety) .
  • ¹H NMR : Resolves aromatic protons (δ 6.9–7.5 ppm for substituted phenyl groups) and methoxy signals (δ 3.8 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 430.2 [M+1] for related analogs) .
  • Elemental Analysis : Validates purity (>95%) by matching calculated vs. experimental C/H/N ratios .

Q. What in vitro/in vivo models are suitable for evaluating its activity as a TSPO ligand?

  • Methodological Answer :

  • In Vitro : Competitive binding assays using [³H]PK11195 in microglial cell membranes to determine IC₅₀ values .
  • In Vivo : PET imaging with radiolabeled analogs (e.g., [¹¹C]DPA-713) in rodent neuroinflammation models (e.g., LPS-induced activation) .
  • Autoradiography on post-mortem brain tissue to validate regional TSPO expression .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation of 4-formyl-2-methoxyphenol be addressed?

  • Methodological Answer :

  • Use protective groups (e.g., acetyl for formyl) to prevent side reactions .
  • Optimize solvent polarity (e.g., DMF enhances nucleophilicity of phenolic oxygen) .
  • Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions .
  • Monitor reaction progress via HPLC to isolate and characterize regiochemical byproducts .

Q. How should researchers resolve conflicting NMR data between synthetic batches?

  • Methodological Answer :

  • Perform 2D NMR (e.g., COSY, HSQC) to assign ambiguous proton/carbon signals .
  • Use deuterated solvents (CDCl₃ or DMSO-d₆) to avoid solvent interference .
  • Compare with computational predictions (DFT-based chemical shift calculations) .
  • Re-crystallize the compound to ensure purity and eliminate conformational isomers .

Q. What strategies mitigate intersubject variability in TSPO binding affinity observed in neuroimaging studies?

  • Methodological Answer :

  • Genotyping : Screen subjects for TSPO polymorphisms (e.g., rs6971 SNP) to classify binders/non-binders .
  • Dose Optimization : Adjust radioligand dosage based on binding affinity subgroups .
  • Pharmacokinetic Modeling : Use compartmental models to account for blood-brain barrier permeability differences .
  • Cross-Validation : Compare results with alternative tracers (e.g., [¹⁸F]DPA-714) to confirm specificity .

Q. How can structure-activity relationship (SAR) studies enhance repellent efficacy while minimizing toxicity?

  • Methodological Answer :

  • Analog Synthesis : Introduce substituents (e.g., 3-methoxy vs. 4-methoxy) to assess repellent duration .
  • Toxicity Screening : Use rabbit skin irritation models (OECD 404) and hematological profiling .
  • Molecular Docking : Model interactions with insect olfactory receptors (e.g., AaegOr1 in Aedes aegypti) .
  • Field Trials : Compare laboratory results with semi-field assays to evaluate environmental stability .

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